molecular formula C11H9ClN4OS B10887683 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B10887683
M. Wt: 280.73 g/mol
InChI Key: DHCORPSMVQVSKQ-UHFFFAOYSA-N
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Description

2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.

    Formation of the Thiophene Ring: This can be synthesized by the reaction of a dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.

    Reduction: Reduction reactions can occur, particularly at the oxadiazole ring, leading to the formation of amines or other reduced products.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution of the chlorine atom can lead to various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of multiple heterocyclic rings can enhance the compound’s ability to interact with biological targets.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects. They can serve as lead compounds in drug discovery programs aimed at developing new treatments for various diseases.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers and dyes. Their unique chemical properties can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
  • 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-furyl)-1,3,4-oxadiazole
  • 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE lies in its specific combination of heterocyclic rings and substituents. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H9ClN4OS

Molecular Weight

280.73 g/mol

IUPAC Name

2-(4-chloro-1-ethylpyrazol-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H9ClN4OS/c1-2-16-6-7(12)9(15-16)11-14-13-10(17-11)8-4-3-5-18-8/h3-6H,2H2,1H3

InChI Key

DHCORPSMVQVSKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CS3)Cl

Origin of Product

United States

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